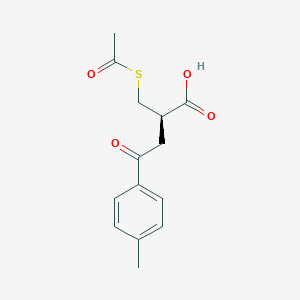

Esonarimod, (R)-

Description

BenchChem offers high-quality Esonarimod, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Esonarimod, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

176107-74-7 |

|---|---|

Molecular Formula |

C14H16O4S |

Molecular Weight |

280.34 g/mol |

IUPAC Name |

(2R)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18)/t12-/m0/s1 |

InChI Key |

YRSSFEUQNAXQMX-LBPRGKRZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)C[C@@H](CSC(=O)C)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of TLR4 Inhibition in Rheumatoid Arthritis: A Technical Guide on TAK-242 (Resatorvid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. The innate immune system, particularly Toll-like receptors (TLRs), are increasingly recognized as key players in the pathogenesis of RA.[1][2] Endogenous ligands, known as damage-associated molecular patterns (DAMPs), released during chronic inflammation can activate TLRs, perpetuating the inflammatory cascade within the joint.[1] Toll-like receptor 4 (TLR4) has emerged as a critical mediator in this process, making it a promising therapeutic target.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of TLR4 inhibition in RA, using the small molecule inhibitor TAK-242 (Resatorvid) as a primary example due to the availability of preclinical data in relevant models. While the fictitious "Esonarimod" was the initial topic, TAK-242 serves as a well-documented proxy for understanding how TLR4 inhibitors function in the context of RA.

The Role of TLR4 Signaling in Rheumatoid Arthritis

TLR4 is a pattern recognition receptor expressed on various immune and non-immune cells within the synovium, including macrophages and fibroblast-like synoviocytes (FLS).[5] In RA, TLR4 can be activated by DAMPs present in the synovial fluid, leading to the production of a plethora of pro-inflammatory mediators.[1] This activation triggers two primary downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways. Both converge on the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which in turn drive the expression of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and matrix metalloproteinases (MMPs) that contribute to synovial inflammation and joint destruction.[6][7]

TAK-242: A Selective TLR4 Signaling Inhibitor

TAK-242 is a small molecule that acts as a selective inhibitor of TLR4 signaling.[6][7] Its mechanism of action is distinct from receptor antagonists; it binds to a specific cysteine residue (Cys747) in the intracellular domain of TLR4.[7] This binding allosterically inhibits the interaction of TLR4 with its essential adaptor proteins, TIRAP (for the MyD88-dependent pathway) and TRAM (for the TRIF-dependent pathway).[7] By preventing the recruitment of these adaptor molecules, TAK-242 effectively blocks both major downstream signaling cascades initiated by TLR4 activation.[7]

Signaling Pathway of TLR4 Inhibition by TAK-242

The following diagram illustrates the TLR4 signaling pathway and the point of intervention by TAK-242.

Caption: TLR4 signaling pathway and TAK-242's mechanism of action.

Preclinical Evidence for TAK-242 in Rheumatoid Arthritis Models

In Vitro Studies

In vitro experiments utilizing human rheumatoid fibroblast-like synoviocytes (FLS) have demonstrated the anti-inflammatory effects of TAK-242.[8][9]

Experimental Protocol: In Vitro Inhibition of Pro-inflammatory Mediators in Human FLS

-

Cell Culture: The human rheumatoid FLS cell line MH7A or primary human FLS are cultured under standard conditions.[8]

-

Stimulation: Cells are stimulated with a TLR4 agonist, such as lipopolysaccharide (LPS), to induce an inflammatory response.[8] In some experiments, other inflammatory stimuli like IL-1β or the TLR3 agonist poly(I:C) are used as controls to assess specificity.[8]

-

Treatment: TAK-242 is added to the cell cultures at varying concentrations, typically in a dose-dependent manner.[8]

-

Analysis: After a defined incubation period, the expression of pro-inflammatory cytokines (IL-6, IL-8), matrix metalloproteinases (MMP-1), and vascular endothelial growth factor (VEGF) is quantified at the mRNA or protein level using methods such as real-time PCR or ELISA.[8]

Table 1: In Vitro Efficacy of TAK-242 on LPS-Stimulated MH7A Cells [8]

| Pro-inflammatory Mediator | Effect of TAK-242 |

| IL-6 | Dose-dependent inhibition of increased expression |

| IL-8 | Dose-dependent inhibition of increased expression |

| MMP-1 | Dose-dependent inhibition of increased expression |

| VEGF | Dose-dependent inhibition of increased expression |

Note: Specific IC50 values were not provided in the cited source, but a dose-dependent inhibitory effect was reported.

In Vivo Studies

The therapeutic potential of TAK-242 has been evaluated in an adjuvant-induced arthritis (AIA) rat model, a common preclinical model for RA.[6][8]

Experimental Protocol: Adjuvant-Induced Arthritis (AIA) Rat Model

-

Induction of Arthritis: Arthritis is induced in rats, typically by intradermal injection of an adjuvant, such as Freund's Complete Adjuvant (FCA), into the paw or base of the tail.[6]

-

Treatment: Following the onset of arthritis, rats are treated with TAK-242 (e.g., 3 mg/kg and 5 mg/kg) or a vehicle control, usually via a systemic route such as intraperitoneal injection, over a specified period (e.g., 21 days).[6][8]

-

Assessment of Disease Severity: Disease progression is monitored by measuring parameters such as body weight and paw thickness (a measure of inflammation and edema).[6][8]

-

Biomarker Analysis: At the end of the study, serum levels of pro-inflammatory cytokines like IL-6 and VEGF are quantified by ELISA.[6]

-

Histological Analysis: Joint tissues are collected for histological examination to assess the degree of inflammation and joint damage.[6][8]

-

Molecular Analysis: Expression of key transcription factors like NF-κB and AP-1 in joint tissues is analyzed by immunohistochemistry and real-time PCR.[6]

Table 2: In Vivo Efficacy of TAK-242 in Adjuvant-Induced Arthritis (AIA) Rat Model [6][8]

| Parameter | TAK-242 Treatment (5 mg/kg) |

| Body Weight | Significant reversal of weight loss |

| Paw Thickness | Significant reduction |

| Serum IL-6 Levels | Substantial reduction |

| Serum VEGF Levels | Substantial reduction |

| Joint Inflammation (Histology) | Significant amelioration |

| NF-κB-p65 mRNA Expression in Joints | Significantly reduced |

| AP-1 mRNA Expression in Joints | Significantly reduced |

Experimental Workflow for Preclinical Evaluation of TAK-242

Caption: Preclinical evaluation workflow for TAK-242 in RA models.

Clinical Status and Future Directions

While TAK-242 has shown promise in preclinical models of inflammatory diseases, its clinical development for sepsis did not meet primary endpoints.[10][11] Another TLR4 inhibitor, the monoclonal antibody NI-0101, also failed to demonstrate significant efficacy in a Phase II trial for RA.[12][13] These outcomes suggest that targeting the TLR4 pathway alone may not be sufficient to control the complex inflammatory network in established RA, or that patient stratification based on TLR4 pathway activation might be necessary for future clinical trials.[12]

Conclusion

The inhibition of TLR4 signaling represents a rational therapeutic strategy for rheumatoid arthritis, given the central role of this pathway in perpetuating inflammation. The small molecule inhibitor TAK-242 effectively blocks TLR4-mediated signaling by preventing the recruitment of essential adaptor proteins, leading to a downstream reduction in key pro-inflammatory and tissue-degrading mediators. Preclinical studies in cellular and animal models of RA have demonstrated its anti-inflammatory and joint-protective effects. Despite the challenges encountered in clinical trials of TLR4 inhibitors for RA and other inflammatory conditions, the foundational science underscores the importance of the TLR4 pathway in RA pathogenesis and highlights the potential for more nuanced therapeutic approaches targeting innate immunity in the future.

References

- 1. ROLE OF TOLL LIKE RECEPTORS IN RHEUMATOID ARTHRITIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. Toll-like receptor signaling: a potential link among rheumatoid arthritis, systemic lupus, and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TLRs, future potential therapeutic targets for RA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of toll-like receptor (TLR) 4 inhibitor TAK-242 as a new potential anti-rheumatoid arthritis drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. Frontiers | Pharmacological Inhibition of Toll-Like Receptor-4 Signaling by TAK242 Prevents and Induces Regression of Experimental Organ Fibrosis [frontiersin.org]

- 12. Efficacy and safety of NI-0101, an anti-toll-like receptor 4 monoclonal antibody, in patients with rheumatoid arthritis after inadequate response to methotrexate: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Aeruginosin 298-A and its Chiral Precursors

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Aeruginosin 298-A, a potent thrombin inhibitor. Due to the ambiguity of the specific term "(R)-KE-298," this document focuses on the total synthesis of Aeruginosin 298-A, with a detailed examination of its key chiral intermediates, including the central L-Choi core and the (R)-(4-hydroxyphenyl)lactic acid moiety. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Aeruginosins are a class of linear tetrapeptides produced by cyanobacteria that exhibit significant inhibitory activity against serine proteases.[1][2] Aeruginosin 298-A, isolated from Microcystis aeruginosa, is a notable member of this family due to its potent inhibition of thrombin, a key enzyme in the blood coagulation cascade.[1][3] The unique structure of Aeruginosin 298-A features several non-proteinogenic amino acids, including a central bicyclic amino acid, (2S,3aS,6R,7aS)-6-hydroxyoctahydroindole-2-carboxylic acid (L-Choi).[4] The total synthesis of Aeruginosin 298-A is a significant challenge in organic chemistry and provides a valuable platform for the development of novel anticoagulant agents.

Retrosynthetic Analysis

The total synthesis of Aeruginosin 298-A can be approached through a convergent strategy, assembling the final tetrapeptide from key building blocks. The primary disconnection points are the peptide bonds, leading to four main synthons: the L-argininol fragment, the L-Choi core, a D-leucine unit, and an (R)-(4-hydroxyphenyl)lactic acid (Hpla) moiety.

References

- 1. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides [mdpi.com]

- 2. Discovery of varlaxins, new aeruginosin-type inhibitors of human trypsins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02454J [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. First total syntheses of aeruginosin 298-A and aeruginosin 298-B, based on a stereocontrolled route to the new amino acid 6-hydroxyoctahydroindole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of Esonarimod's Anti-inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esonarimod, also known as KE-298, is a novel compound with demonstrated anti-inflammatory properties. This technical guide provides an in-depth overview of the in vitro evaluation of Esonarimod's anti-inflammatory effects. The document details the experimental protocols for key assays, presents quantitative data on its inhibitory activities, and visualizes the signaling pathways involved. Esonarimod has been shown to inhibit the production of pro-inflammatory cytokines and matrix metalloproteinases in rheumatoid arthritis synovial fibroblasts, primarily through the downregulation of the AP-1 transcription factor. Furthermore, it suppresses nitric oxide production in macrophages by inhibiting inducible nitric oxide synthase (iNOS) gene expression via the IFN-beta/IRF-1 pathway, independent of direct NF-κB pathway inhibition. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of Esonarimod.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis. Esonarimod (KE-298) has emerged as a promising anti-inflammatory agent. This guide summarizes the key in vitro findings that elucidate its mechanism of action and quantify its anti-inflammatory efficacy.

Mechanism of Action: Key Signaling Pathways

Esonarimod exerts its anti-inflammatory effects through distinct signaling pathways in different cell types.

-

Inhibition of the AP-1 Signaling Pathway in Synovial Fibroblasts: In rheumatoid arthritis synovial fibroblast-like cells, Esonarimod downregulates the activity of the Activator Protein-1 (AP-1) transcription factor. AP-1 is a critical regulator of genes involved in inflammation and tissue degradation, including those encoding for pro-inflammatory cytokines and matrix metalloproteinases (MMPs).

-

Modulation of the IFN-beta/IRF-1 Pathway in Macrophages: In lipopolysaccharide (LPS)-stimulated macrophages, Esonarimod and its active metabolite, KE-758, suppress the production of nitric oxide (NO) by inhibiting the expression of the iNOS gene. This is achieved through the inhibition of Interferon-beta (IFN-β) and Interferon Regulatory Factor-1 (IRF-1) expression. Notably, this mechanism is independent of the classical NF-κB signaling pathway.

Mandatory Visualizations

Figure 1: Esonarimod's inhibition of the AP-1 signaling pathway in synovial fibroblasts.

Figure 2: Esonarimod's modulation of the IFN-beta/IRF-1 pathway in macrophages.

Quantitative Data on In Vitro Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of Esonarimod (KE-298) and its active metabolite (KE-758) on various inflammatory markers.

| Cell Type | Inflammatory Marker | Treatment | Concentration | % Inhibition / IC50 | Reference |

| Rheumatoid Arthritis Synovial Fibroblasts | Proliferation | KE-298 | 10⁻⁴–10⁻⁵ M | Significant | [1] |

| Rheumatoid Arthritis Synovial Fibroblasts | Pro-inflammatory Cytokines | KE-298 | 10⁻⁴–10⁻⁵ M | Significant | [1] |

| Rheumatoid Arthritis Synovial Fibroblasts | Matrix Metalloproteinases | KE-298 | 10⁻⁴–10⁻⁵ M | Significant | [1] |

| RAW 264.7 Macrophages | Nitric Oxide Production | KE-298 | Not specified | Significant | |

| RAW 264.7 Macrophages | Nitric Oxide Production | KE-758 (active metabolite) | Not specified | Significant |

Note: Specific IC50 values for cytokine and MMP inhibition by KE-298 were not available in the reviewed literature.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to evaluate the anti-inflammatory properties of Esonarimod.

Culture of Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis Patients (HFLS-RA)

Figure 3: Workflow for HFLS-RA Culture.

Protocol Details:

-

Tissue Digestion: Synovial tissue obtained from rheumatoid arthritis patients is minced and digested with a solution containing collagenase and dispase to isolate the fibroblast-like synoviocytes.[2][3]

-

Cell Culture: Isolated cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[2]

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[2]

-

Subculturing: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and subcultured for further experiments.[2]

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages (Griess Assay)

Figure 4: Workflow for the Griess Assay.

Protocol Details:

-

Cell Seeding: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated overnight.[1][4]

-

Treatment: Cells are pre-treated with various concentrations of Esonarimod (KE-298) or its active metabolite (KE-758) for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.[1][4]

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm. A standard curve is used to determine the nitrite concentration.[1][4]

Electrophoretic Mobility Shift Assay (EMSA) for AP-1 Activity

Figure 5: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Protocol Details:

-

Nuclear Extract Preparation: HFLS-RA are treated with Esonarimod and/or inflammatory stimuli. Nuclear proteins are then extracted from the cells.[5]

-

Probe Labeling: A double-stranded DNA oligonucleotide containing the consensus binding site for AP-1 is labeled, typically with biotin or a radioactive isotope like ³²P.[5][6]

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow the AP-1 transcription factor to bind to its recognition site.[5][6]

-

Electrophoresis: The protein-DNA complexes are separated from the free, unbound probe using non-denaturing polyacrylamide gel electrophoresis. The larger size of the protein-DNA complex causes it to migrate more slowly through the gel, resulting in a "shift" in its position compared to the free probe.[5][6]

-

Detection: The position of the labeled probe is detected by autoradiography (for radioactive labels) or a chemiluminescent reaction (for biotin labels). A decrease in the intensity of the shifted band in the presence of Esonarimod indicates reduced AP-1 DNA binding activity.[5][6]

Conclusion

The in vitro data presented in this guide strongly support the anti-inflammatory potential of Esonarimod (KE-298). Its ability to modulate key inflammatory pathways, such as the AP-1 and IFN-beta/IRF-1 pathways, in relevant cell types highlights its promise as a therapeutic agent for inflammatory diseases like rheumatoid arthritis. Further in vitro and in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile. This technical guide provides a foundational understanding of the in vitro evaluation of Esonarimod's anti-inflammatory properties to aid in these future research endeavors.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Anti-Inflammatory Activity in Arthritic Synoviocytes of A. brachypoda Root Extracts and Its Unusual Dimeric Flavonoids [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]

- 6. med.upenn.edu [med.upenn.edu]

The Discovery and Development of Cenerimod: A Technical Guide for Researchers

An In-depth Review of the Selective S1P1 Receptor Modulator for Autoimmune Diseases

Executive Summary

This technical guide provides a comprehensive overview of the discovery and development of Cenerimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Initially developed by Idorsia Pharmaceuticals, Cenerimod (also known as ACT-334441) is an oral medication currently in late-stage clinical development for the treatment of systemic lupus erythematosus (SLE). This document details the scientific rationale behind its development, its mechanism of action, and a thorough review of key preclinical and clinical studies. Quantitative data from these studies are presented in structured tables for clarity, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts. This guide is intended for researchers, scientists, and drug development professionals interested in the scientific journey of this novel immunomodulatory agent.

Introduction: The Unmet Need in Autoimmune Disease and the Rise of S1P1 Receptor Modulators

Systemic lupus erythematosus (SLE) is a chronic, heterogeneous autoimmune disease characterized by the production of autoantibodies, leading to widespread inflammation and organ damage.[1] Despite advances in treatment, there remains a significant unmet medical need for safer and more effective therapies. The sphingosine-1-phosphate (S1P) signaling pathway has emerged as a promising therapeutic target in autoimmune diseases. S1P is a bioactive lipid that regulates lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation.[2] By modulating the S1P1 receptor, it is possible to sequester lymphocytes in the lymph nodes, preventing their migration to sites of inflammation and thereby dampening the autoimmune response.[2]

Discovery and Preclinical Development of Cenerimod

Cenerimod is the result of two decades of research at Idorsia Pharmaceuticals.[3] It was designed as a potent and selective S1P1 receptor modulator with unique signaling properties.[4]

Mechanism of Action

Cenerimod acts as a functional antagonist of the S1P1 receptor. By binding to S1P1 on lymphocytes, it induces the internalization and degradation of the receptor, rendering the cells unresponsive to the S1P gradient that normally drives their egress from lymph nodes.[1][5] This leads to a dose-dependent and reversible reduction of circulating T and B lymphocytes.[4] Notably, Cenerimod exhibits biased signaling, favoring G-protein signaling over β-arrestin pathways, which is hypothesized to contribute to its favorable safety profile compared to other S1P1 modulators.[1][6]

Preclinical Efficacy in a Mouse Model of SLE

The efficacy of Cenerimod was evaluated in the MRL/lpr mouse model, which spontaneously develops a lupus-like disease.[3][7]

Experimental Protocol: MRL/lpr Mouse Model Study [7][8]

-

Animal Model: Female MRL/lpr mice, which exhibit a systemic autoimmune phenotype with hallmarks of SLE.

-

Treatment: Cenerimod was administered as a food admix (approximately 20-40 mg/kg) starting at 7 weeks of age. A vehicle group served as the control.

-

Duration: The study continued until a predefined endpoint of at least 20% morbidity/mortality was reached in one group.

-

Assessments:

-

Survival: Monitored throughout the study.

-

Lymphocyte Counts: Blood B and T lymphocytes were quantified by flow cytometry at the end of the treatment period.

-

Organ Infiltration: Immune cell infiltrates in the kidneys and brain were assessed by histology.

-

Kidney Function: Proteinuria was measured as an indicator of kidney damage.

-

Biomarkers: Plasma levels of anti-double-stranded DNA (anti-dsDNA) antibodies and interferon-alpha (IFN-α) were measured by ELISA.

-

Key Preclinical Findings: [3][8]

-

Improved Survival: Cenerimod-treated mice showed significantly improved survival compared to the vehicle group.

-

Reduced Lymphocyte Counts: A significant reduction in peripheral CD19+ B lymphocytes, CD4+ T lymphocytes, and CD8+ T lymphocytes was observed.

-

Decreased Organ Infiltration: Cenerimod treatment led to a reduction in immune cell infiltrates in the kidneys and brain.

-

Ameliorated Kidney Damage: Proteinuria was attenuated in the Cenerimod-treated group.

-

Reduced Autoantibodies and Pro-inflammatory Cytokines: Cenerimod significantly reduced levels of anti-dsDNA antibodies and systemic IFN-α.

Clinical Development of Cenerimod

Cenerimod has undergone a comprehensive clinical development program, including Phase 1, Phase 2a, and Phase 2b studies, and is currently in Phase 3 trials.

Phase 1 and Phase 2a Studies

Phase 1 studies in healthy volunteers demonstrated that Cenerimod was well-tolerated and led to a dose-dependent reduction in circulating lymphocytes.[9] A Phase 2a proof-of-concept study in SLE patients confirmed these findings and provided initial evidence of clinical and biological activity.[10]

The CARE Study (Phase 2b)

The CARE study (NCT03742037) was a large, randomized, double-blind, placebo-controlled Phase 2b trial designed to evaluate the efficacy and safety of four different doses of Cenerimod in patients with moderate to severe SLE.[11][12]

Experimental Protocol: CARE Study Design [11][12]

-

Intervention: Patients were randomized to receive once-daily oral Cenerimod (0.5 mg, 1 mg, 2 mg, or 4 mg) or placebo, in addition to their standard background therapy.

-

Secondary and Exploratory Endpoints: These included the SLE Responder Index (SRI-4), changes in anti-dsDNA antibody levels, and modulation of the type I interferon (IFN-1) gene signature.

Quantitative Data from the CARE Study:

| Treatment Group | Mean Change from Baseline (95% CI) | Difference vs. Placebo (95% CI) | p-value |

| Placebo | -2.85 (-3.60 to -2.10) | - | - |

| Cenerimod 0.5 mg | -3.24 (-3.98 to -2.49) | -0.39 (-1.45 to 0.68) | 0.47 |

| Cenerimod 1.0 mg | -3.41 (-4.16 to -2.67) | -0.57 (-1.62 to 0.49) | 0.29 |

| Cenerimod 2.0 mg | -2.84 (-3.58 to -2.09) | 0.01 (-1.05 to 1.08) | 0.98 |

| Cenerimod 4.0 mg | -4.04 (-4.79 to -3.28) | -1.19 (-2.25 to -0.12) | 0.029 |

Table 2: Reduction in Circulating Lymphocytes after 12 Weeks of Treatment (Phase 2a Data) [14]

| Lymphocyte Subset | Median Reduction with Cenerimod |

| CD19+ B Lymphocytes | -90% |

| CD4+ T Lymphocytes | -94% |

| CD8+ T Lymphocytes | -63% |

Key Findings from the CARE Study: [13][15]

-

Cenerimod demonstrated a dose-dependent reduction in circulating lymphocytes.

-

The 4 mg dose of Cenerimod significantly reduced IFN-associated protein and gene signature biomarkers after 6 months compared to placebo, with a more pronounced effect in patients with a high baseline IFN-1 gene signature.[15]

-

Cenerimod was generally well-tolerated, with an adverse event profile consistent with its mechanism of action.[13]

The OPUS Program (Phase 3)

Based on the results of the CARE study, Idorsia initiated the OPUS Phase 3 program to further evaluate the efficacy and safety of the 4 mg dose of Cenerimod in adults with moderate to severe SLE.[16] The program consists of two identical studies, OPUS-1 (NCT05648500) and OPUS-2 (NCT05672576), and an open-label extension study.[10][17]

Key Experimental Methodologies

S1P1 Receptor Activity Assays

[35S]-GTPγS Binding Assay: [4][6] This assay measures the activation of G-proteins following agonist binding to the S1P1 receptor. Membranes from cells expressing the human S1P1 receptor are incubated with Cenerimod and [35S]-GTPγS. The amount of bound [35S]-GTPγS is then quantified to determine the potency (EC50) and efficacy (Emax) of the compound.

Ca2+ Mobilization Assay: [4] This assay assesses the downstream signaling of the S1P1 receptor by measuring changes in intracellular calcium concentration. Cells expressing the S1P1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon addition of Cenerimod, the change in fluorescence is measured to determine the compound's ability to induce calcium signaling.

Lymphocyte Counting

Flow Cytometry: [18][19] Whole blood samples are stained with fluorescently labeled antibodies specific for different lymphocyte subsets (e.g., CD3 for T cells, CD19 for B cells, CD4 and CD8 for T cell subpopulations). The stained cells are then analyzed on a flow cytometer to enumerate the absolute counts of each lymphocyte population.

Measurement of Anti-dsDNA Antibodies

Enzyme-Linked Immunosorbent Assay (ELISA): [14][20] Microtiter plates are coated with double-stranded DNA. Patient serum is added, and any anti-dsDNA antibodies present will bind to the immobilized DNA. A secondary antibody conjugated to an enzyme is then added, which binds to the patient's antibodies. Finally, a substrate is added that produces a color change, the intensity of which is proportional to the amount of anti-dsDNA antibodies in the sample.

Type I Interferon Gene Signature Analysis

Quantitative Polymerase Chain Reaction (qPCR) or Microarray: [21][22] RNA is extracted from whole blood or peripheral blood mononuclear cells. The expression levels of a predefined set of interferon-inducible genes are then quantified using qPCR or microarray analysis. An "IFN score" is often calculated based on the expression levels of these genes to stratify patients into "IFN-high" and "IFN-low" groups.

Conclusion and Future Directions

Cenerimod is a promising novel oral therapy for SLE with a well-defined mechanism of action and a substantial body of preclinical and clinical data supporting its development. The unique signaling properties of Cenerimod may offer a favorable safety profile. The ongoing Phase 3 OPUS program will be critical in definitively establishing the efficacy and safety of Cenerimod in a large population of patients with moderate to severe SLE. The results of these trials are eagerly awaited by the scientific and medical communities and have the potential to provide a much-needed new treatment option for patients living with this debilitating autoimmune disease.

References

- 1. researchgate.net [researchgate.net]

- 2. What is Cenerimod used for? [synapse.patsnap.com]

- 3. Preclinical to clinical translation of cenerimod, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cenerimod, a novel selective S1P1 receptor modulator with unique signaling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Type I Interferons in Systemic Lupus Erythematosus: A Journey from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. idorsia.com [idorsia.com]

- 8. Cenerimod, a Potent and Selective Sphingosine-1-Phosphate Receptor 1 Modulator, Controls Systemic Autoimmunity and Organ Pathology in Mouse Models of Systemic Lupus Erythematosus and Sjögren’s Syndrome - ACR Meeting Abstracts [acrabstracts.org]

- 9. Preclinical to clinical translation of cenerimod, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Research Study to Evaluate the Effects of a New Oral Medicine Called Cenerimod in Adults With Systemic Lupus Erythematosus [ctv.veeva.com]

- 11. eaglebio.com [eaglebio.com]

- 12. Cenerimod, a sphingosine-1-phosphate receptor modulator, versus placebo in patients with moderate-to-severe systemic lupus erythematosus (CARE): an international, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pishtazteb.com [pishtazteb.com]

- 14. intimakmur.co.id [intimakmur.co.id]

- 15. investor.viatris.com [investor.viatris.com]

- 16. Type I interferon gene signature test-low and -high patients with systemic lupus erythematosus have distinct gene expression signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. euclinicaltrials.eu [euclinicaltrials.eu]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. abcam.com [abcam.com]

- 21. rmdopen.bmj.com [rmdopen.bmj.com]

- 22. ard.bmj.com [ard.bmj.com]

Preclinical Pharmacokinetics and Metabolism of Esonarimod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esonarimod, also known as KE-298, is a novel antirheumatic drug. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models is crucial for its development and for predicting its pharmacokinetic behavior in humans. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Esonarimod, with a focus on studies conducted in rat models. The information is compiled from available scientific literature. It is important to note that detailed quantitative pharmacokinetic parameters and specific experimental protocols are often proprietary and not fully available in the public domain.

Summary of Pharmacokinetic and Metabolic Properties

Esonarimod is a prodrug that undergoes extensive metabolism to form its active and inactive metabolites. The preclinical data available, primarily from studies in rats, indicates rapid absorption and significant biotransformation.

Table 1: General Properties of Esonarimod and its Metabolites

| Compound | Type | Key Characteristics |

| Esonarimod (KE-298) | Prodrug | Rapidly and almost completely absorbed after oral administration in rats.[1] |

| Deacetyl-esonarimod (M-I) | Active Metabolite | The primary pharmacologically active form.[1] |

| S-methyl-KE-298 (M-2) | Metabolite | A major metabolite found in plasma, formed by the S-methylation of M-I.[2] |

Table 2: Summary of Preclinical ADME Properties of Esonarimod in Rats

| ADME Parameter | Observation | Reference |

| Absorption | Rapid and almost complete absorption following oral administration. | [1] |

| Distribution | High plasma protein binding (>97% in rats).[2] | [2] |

| Metabolism | Extensively metabolized. Esonarimod is a prodrug for the active metabolite, deacetyl-esonarimod (M-I). | [1] |

| Excretion | Primarily excreted in urine. Following a 5 mg/kg oral dose of [14C]esonarimod in rats, 89% of the dose was recovered in urine and 10% in bile within 24 hours. | [1] |

Note: Specific quantitative values for Cmax, Tmax, AUC, half-life, clearance, and volume of distribution for Esonarimod and its metabolites are not publicly available.

Metabolism of Esonarimod

Preclinical studies in rats have elucidated the primary metabolic pathway of Esonarimod. The parent drug is a prodrug designed for the delivery of the active thiol-containing metabolite.

The metabolic cascade begins with the deacetylation of Esonarimod to form the active metabolite, deacetyl-esonarimod (M-I). This is followed by S-methylation of the thiol group to yield S-methyl-KE-298 (M-2). Further metabolism occurs through S-oxidation and oxidative conversion of the aromatic methyl group.[1] An important finding is the low reactivity of the thiol moiety of the active metabolite M-I with macromolecules, which suggests a lower potential for the formation of protein adducts compared to other thiol-containing drugs.[1]

The pharmacokinetics of Esonarimod and its metabolites have been shown to be stereoselective. Studies in rats have demonstrated that the plasma concentrations of the parent drug and its metabolites differ between the (+)-(S) and (-)-(R) enantiomers, which is thought to be due to differences in plasma protein binding. Furthermore, unidirectional chiral inversion has been observed.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of Esonarimod are not publicly available. However, based on the methodologies described in the published literature, a general experimental workflow can be outlined.

Animal Model and Dosing

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used for pharmacokinetic studies.

-

Dosing: For excretion and metabolism studies, a single oral dose of [14C]-labeled Esonarimod (e.g., 5 mg/kg) is administered.[1]

Sample Collection

-

Urine and Bile: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 hours).[1] Bile is collected from bile-duct cannulated rats.

-

Blood/Plasma: For pharmacokinetic profiling, blood samples are collected at various time points post-dosing via methods such as tail vein or jugular vein cannulation. Plasma is then separated by centrifugation.

Sample Analysis

-

Radiolabeled Studies: The total radioactivity in urine, bile, and feces is determined by liquid scintillation counting to quantify the extent of excretion.

-

Metabolite Profiling:

-

Technique: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) is the primary analytical technique for identifying and characterizing metabolites.[1]

-

Sample Preparation: Urine and bile samples are often centrifuged and directly injected or subjected to solid-phase extraction for cleanup and concentration prior to LC-MS/MS analysis.

-

LC-MS/MS Conditions: A reverse-phase C18 column is commonly used for separation. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., methanol).[1]

-

Signal Enhancement: To improve the detection of certain metabolites, a post-column infusion of a signal-enhancing modifier (e.g., 2-(2-methoxyethoxy)ethanol) may be employed.[1]

-

Mass Spectrometry: A tandem mass spectrometer is used to obtain full scan mass spectra and product ion spectra to elucidate the structures of the metabolites.

-

Conclusion

The available preclinical data indicate that Esonarimod is a prodrug that is efficiently absorbed and extensively metabolized in rats to its active metabolite, deacetyl-esonarimod, and other downstream metabolites. The primary route of excretion is via the urine. While the metabolic pathway has been well-characterized, a notable gap exists in the public domain regarding specific quantitative pharmacokinetic parameters and detailed experimental protocols. This information is likely held as proprietary by the developing pharmaceutical company. The provided information, however, offers a solid foundation for understanding the fundamental ADME properties of Esonarimod in preclinical species, which is essential for guiding further drug development efforts.

References

- 1. Identification of rat urinary and biliary metabolites of esonarimod, a novel antirheumatic drug, using liquid chromatography/electrospray ionization tandem mass spectrometry with postcolumn addition of 2-(2-methoxyethoxy)ethanol, a signal-enhancing modifier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

Structure-Activity Relationship of Esonarimod, (R)- and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esonarimod is a novel immunomodulatory agent that has been investigated for its antirheumatic properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Esonarimod, its enantiomers, and its analogs. While extensive quantitative SAR data for a broad series of Esonarimod analogs are not publicly available, this document synthesizes the existing knowledge, including key qualitative findings, and draws parallels with structurally related compounds to elucidate the molecular features governing its biological activity. The proposed mechanism of action, involving the activation of Toll-like receptors 7 and 8 (TLR7 and TLR8), is discussed in detail, along with the relevant signaling pathways. Furthermore, this guide provides detailed experimental protocols for key assays used to characterize the activity of Esonarimod and similar immunomodulatory compounds.

Introduction to Esonarimod

Esonarimod, (±)-2-(acetylthiomethyl)-4-(4-methylphenyl)-4-oxobutanoic acid, is a small molecule that has demonstrated potential as an antirheumatic drug. Its primary active metabolites are the enantiomers of (+/-)-deacetylesonarimod. A crucial aspect of its SAR is the observation that there is no significant difference in the antirheumatic activities of the (R)- and (S)-enantiomers of its deacetylated metabolite, suggesting a lack of strict stereospecificity for its biological target.[1][2]

Structure-Activity Relationship (SAR)

A comprehensive quantitative SAR study on a wide range of Esonarimod analogs is not currently available in the public domain. However, valuable insights can be drawn from the existing data on its metabolites and by comparing its structure to other known immunomodulators, particularly those that act on Toll-like receptors.

Core Structure and Key Functional Groups

The core structure of Esonarimod consists of a butanoic acid backbone with three key substituents:

-

An acetylthiomethyl group at the 2-position. This group is metabolically labile and is cleaved in vivo to yield the active deacetylated metabolite.

-

A 4-methylphenyl group attached to a ketone at the 4-position. This lipophilic aromatic ring is likely involved in binding to the target protein.

-

A carboxylic acid group . This polar group can participate in hydrogen bonding and salt bridge formation, contributing to the molecule's pharmacokinetic and pharmacodynamic properties.

Stereochemistry

As previously mentioned, a pivotal piece of SAR information is the lack of significant difference in the antirheumatic activity between the (R)- and (S)-enantiomers of deacetylesonarimod.[1][2] This suggests that the chiral center at the 2-position of the butanoic acid chain may not be critically involved in a specific, directional interaction with the binding site of the target protein. It is possible that the substituent at this position resides in a relatively open or flexible region of the binding pocket.

SAR of Structurally Related TLR7/8 Agonists

Given the likely mechanism of action of Esonarimod as a TLR7/8 agonist, examining the SAR of other compounds targeting these receptors can provide valuable insights. The following tables summarize quantitative data for representative TLR7 and TLR8 agonists.

Table 1: In Vitro Activity of Representative TLR7 Agonists

| Compound | Target | Assay | EC50 (nM) | Reference |

| R848 (Resiquimod) | Human TLR7 | HEK-Blue™ hTLR7 Cells | 1,000 - 5,000 | InvivoGen |

| Imiquimod | Human TLR7 | HEK-Blue™ hTLR7 Cells | 5,000 - 10,000 | InvivoGen |

| Gardiquimod | Human TLR7 | HEK-Blue™ hTLR7 Cells | 100 - 1,000 | InvivoGen |

Table 2: In Vitro Activity of Representative TLR8 Agonists

| Compound | Target | Assay | EC50 (nM) | Reference |

| R848 (Resiquimod) | Human TLR8 | HEK-Blue™ hTLR8 Cells | 100 - 1,000 | InvivoGen |

| Motolimod (VTX-2337) | Human TLR8 | HEK-Blue™ hTLR8 Cells | 10 - 100 | InvivoGen |

| CL075 | Human TLR8 | HEK-Blue™ hTLR8 Cells | 1,000 - 5,000 | InvivoGen |

Note: The data in these tables are for illustrative purposes to demonstrate the range of activities for known TLR7/8 agonists and are not direct data for Esonarimod or its analogs.

From these and other studies on TLR7/8 agonists, several general SAR principles can be inferred that may be applicable to Esonarimod:

-

Heterocyclic Core: Many potent TLR7/8 agonists possess a heterocyclic core structure, such as an imidazoquinoline or adenine analog, which mimics the natural ligands (single-stranded RNA). While Esonarimod does not have a classic heterocyclic core, its overall shape and distribution of functional groups may allow it to occupy the same binding site.

-

Substituents on the Core: Modifications to the core structure can significantly impact potency and selectivity for TLR7 versus TLR8.

-

Linker and Side Chains: The nature and length of linkers and side chains attached to the core are critical for optimizing activity and pharmacokinetic properties.

Proposed Mechanism of Action and Signaling Pathways

The immunomodulatory and antirheumatic effects of Esonarimod are likely mediated through the activation of Toll-like receptors 7 and 8. TLRs are pattern recognition receptors that play a crucial role in the innate immune system. TLR7 and TLR8 are located in the endosomes of immune cells, such as dendritic cells, macrophages, and B cells, and recognize single-stranded RNA viruses. Their activation leads to the production of pro-inflammatory cytokines and type I interferons, which in turn modulate the adaptive immune response.

Proposed TLR7 Signaling Pathway for Esonarimod

Proposed TLR8 Signaling Pathway for Esonarimod

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of Esonarimod and its analogs.

In Vivo Model: Adjuvant-Induced Arthritis in Rats

This model is widely used to evaluate the efficacy of anti-arthritic compounds.[3][4][5]

Objective: To assess the ability of a test compound to prevent or treat the clinical signs of arthritis in a rat model.

Materials:

-

Male Lewis rats (or other susceptible strain), 6-8 weeks old

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum (e.g., 10 mg/mL in mineral oil)

-

Test compound (Esonarimod or analog) and vehicle control

-

Calipers for measuring paw volume

-

Scoring system for clinical signs of arthritis

Procedure:

-

Induction of Arthritis: On day 0, rats are anesthetized and injected intradermally at the base of the tail or in a hind paw with 100 µL of CFA.

-

Dosing: The test compound or vehicle is administered daily (e.g., by oral gavage) starting from day 0 (prophylactic protocol) or from the onset of clinical signs (e.g., day 10, therapeutic protocol).

-

Clinical Assessment:

-

Paw Volume: The volume of both hind paws is measured using a plethysmometer or calipers at regular intervals (e.g., every 2-3 days) starting from day 0. The change in paw volume is calculated.

-

Arthritis Score: Rats are observed for signs of arthritis in all four paws, and a clinical score is assigned based on the severity of erythema, swelling, and joint deformity. A common scoring system is:

-

0 = No signs of arthritis

-

1 = Erythema and mild swelling of the digits

-

2 = Swelling of the entire paw

-

3 = Severe swelling and joint deformity

-

4 = Ankylosis and inability to use the limb The maximum score per rat is 16.

-

-

-

Data Analysis: The mean arthritis score and mean change in paw volume are calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

In Vitro Assay: TLR7/8 Reporter Gene Assay in HEK293 Cells

This assay is used to determine the potency and selectivity of compounds for TLR7 and TLR8.

Objective: To measure the activation of NF-κB in response to a test compound in cells expressing human TLR7 or TLR8.

Materials:

-

HEK293 cells stably transfected with human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter (HEK-Blue™ hTLR7).

-

HEK293 cells stably transfected with human TLR8 and a SEAP reporter gene under the control of an NF-κB promoter (HEK-Blue™ hTLR8).

-

Test compound (Esonarimod or analog) and vehicle control (e.g., DMSO).

-

Positive controls (e.g., R848 for both TLR7 and TLR8).

-

Cell culture medium and supplements.

-

SEAP detection reagent (e.g., QUANTI-Blue™).

-

96-well plates.

-

Spectrophotometer.

Procedure:

-

Cell Plating: Plate the HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound, vehicle control, and positive control. Add the dilutions to the respective wells.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

-

SEAP Detection:

-

Collect a small aliquot of the cell culture supernatant from each well.

-

Add the supernatant to a new 96-well plate containing the SEAP detection reagent.

-

Incubate at 37°C for 1-3 hours.

-

-

Data Acquisition: Measure the absorbance at 620-650 nm using a spectrophotometer.

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the absorbance versus the log of the compound concentration.

-

Calculate the EC50 value (the concentration of the compound that elicits a half-maximal response) using a non-linear regression analysis (e.g., four-parameter logistic curve).

-

In Vitro Assay: Cytokine Induction in Human PBMCs

This assay measures the ability of a compound to induce the production of key cytokines from primary human immune cells.

Objective: To quantify the levels of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) produced by human peripheral blood mononuclear cells (PBMCs) in response to a test compound.

Materials:

-

Human PBMCs isolated from healthy donor blood.

-

Test compound (Esonarimod or analog) and vehicle control.

-

Positive control (e.g., R848).

-

RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

-

96-well plates.

-

ELISA kits for the cytokines of interest.

Procedure:

-

PBMC Plating: Plate the PBMCs in a 96-well plate at a density of approximately 1 x 10^6 cells/mL.

-

Compound Treatment: Add serial dilutions of the test compound, vehicle control, and positive control to the wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

Cytokine Quantification:

-

Perform ELISAs for the desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of each cytokine in the supernatants.

-

Plot the cytokine concentration versus the log of the compound concentration to determine the dose-response relationship.

-

Conclusion

Esonarimod is an intriguing immunomodulatory molecule with demonstrated antirheumatic activity. While a detailed quantitative structure-activity relationship for a broad series of its analogs remains to be fully elucidated in the public domain, the available data on its active metabolites, particularly the lack of stereospecificity, provides a valuable starting point for further investigation. The proposed mechanism of action through TLR7 and TLR8 agonism aligns with the known biology of similar immunomodulatory compounds and provides a strong rationale for its observed effects. The experimental protocols detailed in this guide offer a robust framework for the continued exploration of Esonarimod and the design of novel analogs with improved therapeutic profiles. Future research focused on generating comprehensive quantitative SAR data and definitively confirming the molecular target(s) of Esonarimod will be crucial for advancing its development and realizing its full therapeutic potential.

References

- 1. Synthesis and antirheumatic activity of the metabolites of esonarimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chondrex.com [chondrex.com]

- 4. Adjuvant-Induced Arthritis Model [chondrex.com]

- 5. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Esonarimod (R-): A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esonarimod is a compound with potential therapeutic applications in immune-mediated diseases. This document provides a comprehensive technical overview of the methodologies and data integral to the identification and validation of its molecular targets. While publicly available information directly on Esonarimod's target validation is limited, this guide outlines the typical experimental workflows and data presentation formats used in such drug discovery programs. The primary reported targets of Esonarimod are Interleukin-1 alpha (IL-1α) and the p40 subunit of Interleukin-12 (IL-12p40).[1] This guide will also use the well-characterized IRAK4 inhibitor, PF-06650833 (Zimlovisertib), as a proxy to illustrate the in-depth experimental detail required for target validation in the relevant signaling pathways.

Primary Target Identification

Initial screening and profiling studies have identified Esonarimod as an inhibitor of IL-1α and IL-12p40.[1] These cytokines are pivotal mediators of inflammation and immune responses, making them attractive targets for therapeutic intervention in a range of autoimmune and inflammatory disorders.

-

Interleukin-1 alpha (IL-1α): A member of the IL-1 family of cytokines, IL-1α is a key initiator of inflammatory responses. It signals through the IL-1 receptor (IL-1R), leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.

-

Interleukin-12 subunit beta (IL-12p40): This protein is a subunit of both IL-12 and IL-23, two cytokines with critical roles in the differentiation and activation of T-helper 1 (Th1) and T-helper 17 (Th17) cells, respectively. These T-cell subsets are implicated in the pathophysiology of numerous autoimmune diseases.

Downstream Signaling and Key Validation Targets: The Role of IRAK4

The signaling pathways initiated by IL-1R and many Toll-like receptors (TLRs) converge on a critical downstream kinase, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2][3] Given that Esonarimod is reported to inhibit IL-1α, a key upstream activator of this pathway, the validation of its effects on downstream signaling components like IRAK4 is a logical and crucial step in characterizing its mechanism of action. IRAK4 is a serine/threonine kinase that acts as a central node in the Myddosome signaling complex, which is essential for the activation of NF-κB and the production of pro-inflammatory cytokines.[4][5][6]

Due to the limited public data on Esonarimod's specific validation studies, we will use the extensively studied IRAK4 inhibitor PF-06650833 (Zimlovisertib) to exemplify the rigorous process of target validation.

Quantitative Data for Target Engagement and Potency

The following tables summarize the types of quantitative data generated in target validation studies, using PF-06650833 as an example.

| Parameter | Value | Assay Type | Reference |

| IRAK4 IC50 | 0.2 nM | Cell-based assay | [7] |

| IRAK4 IC50 | 2.4 nM | PBMC assay | [7][8] |

| IRAK4 IC50 | 2 nM | Biochemical assay | |

| TNF-α Inhibition IC50 (Human Whole Blood) | 8.8 nM | Cellular assay | [8] |

Table 1: Potency of the IRAK4 Inhibitor PF-06650833

| Kinase | % Inhibition at 200 nM | Selectivity vs. IRAK4 | Reference |

| IRAK4 | ~100% | - | [7] |

| IRAK1 | Not specified, but ~7,000-fold less selective than for IRAK4 | ~7,000x | [8] |

| Other Kinases (panel of 278) | Minimal inhibition observed for most kinases | High | [7] |

Table 2: Kinase Selectivity Profile of PF-06650833

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments in the target validation of a kinase inhibitor like an IRAK4 inhibitor.

IRAK4 Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory activity of a compound on the enzymatic activity of IRAK4.

Methodology:

-

Reagents: Recombinant human IRAK4 enzyme, ATP, kinase buffer, substrate peptide (e.g., a peptide with a phosphorylation site recognized by IRAK4), and the test compound (Esonarimod or a proxy).

-

Procedure:

-

The test compound is serially diluted to a range of concentrations.

-

Recombinant IRAK4 enzyme is incubated with the test compound in the kinase buffer for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or mass spectrometry.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (DMSO vehicle). The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Assay for TLR/IL-1R Signaling Inhibition

Objective: To assess the ability of a compound to inhibit the TLR/IL-1R signaling pathway in a cellular context.

Methodology:

-

Cell Line: Human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).

-

Procedure:

-

Cells are plated in a multi-well format and pre-incubated with various concentrations of the test compound for 1-2 hours.

-

The signaling pathway is stimulated with a specific TLR agonist (e.g., R848 for TLR7/8) or IL-1β.[8]

-

The cells are incubated for a further period (e.g., 6-24 hours) to allow for the production and secretion of downstream cytokines.

-

The cell culture supernatant is collected, and the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), is measured using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The IC50 value for the inhibition of cytokine release is calculated by plotting the percentage of inhibition against the compound concentration.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

Objective: To confirm the direct binding of a compound to its target protein within intact cells.

Methodology:

-

Principle: The binding of a ligand (the drug) to its target protein stabilizes the protein, leading to an increase in its melting temperature.

-

Procedure:

-

Intact cells are treated with the test compound or a vehicle control.

-

The cells are heated to a range of temperatures, creating a temperature gradient.

-

The cells are lysed, and the soluble fraction of the target protein at each temperature is separated from the aggregated, denatured protein by centrifugation.

-

The amount of soluble target protein (e.g., IRAK4) at each temperature is quantified by Western blotting or other protein detection methods.

-

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations: Signaling Pathways and Experimental Workflows

TLR/IL-1R Signaling Pathway and the Role of IRAK4

Caption: Simplified TLR/IL-1R signaling cascade highlighting the central role of IRAK4.

Workflow for Cellular Target Validation

References

- 1. Esonarimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IRAK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. kymeratx.com [kymeratx.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Cenerimod for Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autoimmune diseases, characterized by the immune system erroneously attacking the body's own tissues, represent a significant area of unmet medical need. Cenerimod is a novel, orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator under investigation for the treatment of systemic lupus erythematosus (SLE) and other autoimmune disorders.[1][2] By selectively targeting the S1P1 receptor, cenerimod prevents the egress of lymphocytes from lymph nodes, thereby reducing the circulation of auto-reactive immune cells and mitigating inflammation in target organs.[1][3] This technical guide provides an in-depth overview of the early-stage research on cenerimod, summarizing its mechanism of action, preclinical efficacy in relevant animal models, and available clinical data. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals in the field of immunology and autoimmune diseases.

Introduction to Cenerimod and its Target

Cenerimod is a small molecule immunomodulator that selectively targets the S1P1 receptor, a G protein-coupled receptor crucial for lymphocyte trafficking.[1][3] The sphingosine-1-phosphate (S1P) gradient between the blood and lymphoid tissues governs the movement of lymphocytes.[4] By acting as a functional antagonist of the S1P1 receptor, cenerimod induces its internalization, rendering lymphocytes unresponsive to the S1P gradient and effectively trapping them within the lymph nodes.[3][5] This targeted sequestration of lymphocytes, including autoreactive T and B cells, forms the basis of cenerimod's therapeutic potential in autoimmune diseases like SLE and Sjögren's syndrome.[1][6]

Mechanism of Action: S1P1 Receptor Signaling Pathway

Cenerimod's primary mechanism of action is the modulation of the S1P1 receptor signaling pathway. Upon binding of its natural ligand, S1P, or a modulator like cenerimod, the S1P1 receptor activates intracellular signaling cascades through heterotrimeric G proteins, primarily of the Gi/o family.[7][8] This activation leads to downstream effects that regulate cell migration, survival, and proliferation. Cenerimod's sustained activation and subsequent internalization of the S1P1 receptor disrupts the normal trafficking of lymphocytes from secondary lymphoid organs.[4][9]

Preclinical Research and Efficacy

The preclinical efficacy of cenerimod has been evaluated in various animal models of autoimmune diseases, most notably the MRL/lpr mouse model for systemic lupus erythematosus and a viral sialadenitis model for Sjögren's syndrome.[6][10]

MRL/lpr Mouse Model of Systemic Lupus Erythematosus

The MRL/lpr mouse model spontaneously develops a systemic autoimmune disease that shares many features with human SLE, including lymphadenopathy, splenomegaly, autoantibody production, and glomerulonephritis.[11][12]

The following table summarizes key quantitative findings from preclinical studies of cenerimod in the MRL/lpr mouse model.

| Parameter | Vehicle Control Group | Cenerimod-Treated Group | Reference |

| Survival at 10 weeks | <80% | 100% | [6] |

| Urine Albumin Concentration | Significantly elevated | Significantly reduced | [6] |

| Kidney Histopathologic Score | High | Significantly reduced | [6] |

| Brain Histopathologic Score | High | Significantly reduced | [6] |

| Circulating Lymphocytes | Normal for model | Significantly reduced | [5] |

| Kidney Immune Infiltrates | Present | Significantly reduced | [5] |

| Brain Immune Infiltrates | Present | Significantly reduced | [5] |

| Plasma anti-dsDNA Antibodies | Significantly elevated | Significantly reduced | [6] |

| Systemic BAFF Levels | Significantly elevated | Significantly reduced | [6] |

| Systemic IFN-α Levels | Significantly elevated | Significantly reduced | [6] |

Viral Sialadenitis Mouse Model of Sjögren's Syndrome

To investigate the efficacy of cenerimod in another autoimmune condition, a viral sialadenitis model in C57BL/6 mice was utilized to mimic features of Sjögren's syndrome, including salivary gland inflammation and the formation of ectopic lymphoid structures.[2][10]

Salivary gland inflammation is induced in C57BL/6 mice through cannulation with a replication-deficient adenovirus.[6] The mice are then therapeutically treated with either cenerimod or a vehicle control.[16] The study typically concludes after a set period, for instance, 15 days post-cannulation.[6] At the end of the study, salivary glands are collected for analysis of immune cell infiltrates, histopathology (including focus score and lymphoid structure size), and local inflammatory markers.[2][17] Saliva production is also measured to assess organ function.[17]

The following table presents a summary of the quantitative outcomes from the viral sialadenitis mouse model studies with cenerimod.

| Parameter | Vehicle Control Group | Cenerimod-Treated Group | Reference |

| Salivary Gland Lymphocyte Infiltration | High | Significantly reduced | [6] |

| Focus Score | High | Decreased | [6] |

| Lymphoid Structure Size | Large | Decreased | [6] |

| T/B-cell Follicular Organization | Organized | Disaggregated | [6] |

| Saliva Production | Impaired | Preserved/Improved | [6][17] |

| Genes associated with TLS formation | Upregulated | Abrogated expression | [6] |

Clinical Research: Phase 2b CARE Study in SLE

A Phase 2b, multicenter, randomized, double-blind, placebo-controlled study (CARE) was conducted to evaluate the efficacy and safety of cenerimod in adult patients with moderate to severe SLE.[18][19]

Study Design

Quantitative Clinical Data

The following table summarizes the key efficacy results from the CARE study, particularly for the most effective dose.

| Endpoint (at 6 months) | Placebo | Cenerimod 4 mg | p-value | Reference |

| LS Mean Change in mSLEDAI-2K | -2.85 | -4.04 | 0.029 | [18] |

| Difference vs Placebo in mSLEDAI-2K | - | -1.19 | 0.029 | [18] |

| SRI-4 Response Rate (IFN-1 high subgroup) | Baseline | +24% vs Placebo | Not reported | [21][22] |

| Reduction in mSLEDAI-2K (IFN-1 high subgroup) | Baseline | -2.78 vs Placebo | Not reported | [21][22] |

| Treatment-Emergent Lymphopenia | 0% | 14% | Not applicable | [18] |

The study showed that the 4 mg dose of cenerimod resulted in a statistically significant improvement in disease activity compared to placebo.[18] The effect was more pronounced in patients with a high baseline type 1 interferon gene signature.[21][22] Cenerimod was generally well-tolerated, with an adverse event profile consistent with its mechanism of action.[20][22]

Conclusion and Future Directions

Early-stage research on cenerimod has demonstrated a promising profile as a selective S1P1 receptor modulator for the treatment of autoimmune diseases. Its targeted mechanism of action, which leads to the sequestration of lymphocytes, has been validated in preclinical models of SLE and Sjögren's syndrome, showing significant improvements in disease parameters and organ pathology.[5][6] The positive results from the Phase 2b CARE study in SLE patients, particularly the efficacy of the 4 mg dose, have supported the progression of cenerimod into Phase 3 clinical trials.[21][22] Further research will continue to elucidate the long-term safety and efficacy of cenerimod and its potential application in a broader range of autoimmune conditions. The data presented in this guide underscore the potential of S1P1 receptor modulation as a valuable therapeutic strategy for autoimmune diseases.

References

- 1. What is Cenerimod used for? [synapse.patsnap.com]

- 2. Cenerimod, a selective S1P1 receptor modulator, improves organ-specific disease outcomes in animal models of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cenerimod, a novel selective S1P1 receptor modulator with unique signaling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical to clinical translation of cenerimod, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cenerimod, a Potent and Selective Sphingosine-1-Phosphate Receptor 1 Modulator, Controls Systemic Autoimmunity and Organ Pathology in Mouse Models of Systemic Lupus Erythematosus and Sjögren’s Syndrome - ACR Meeting Abstracts [acrabstracts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cenerimod, a selective S1P1 receptor modulator, improves organ-specific disease outcomes in animal models of Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rmdopen.bmj.com [rmdopen.bmj.com]

- 12. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]

- 13. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cenerimod, a selective S1P1 receptor modulator, improves organ-specific disease outcomes in animal models of Sjögren’s syndrome | springermedizin.de [springermedizin.de]

- 17. sjogrenssyndromenews.com [sjogrenssyndromenews.com]

- 18. Cenerimod, a sphingosine-1-phosphate receptor modulator, versus placebo in patients with moderate-to-severe systemic lupus erythematosus (CARE): an international, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy and Safety of Cenerimod in Patients with Moderate to Severe Systemic Lupus Erythematosus (SLE): A Multicenter, Randomized, Parallel-Group, Double-Blind, Placebo-Controlled, Dose-Finding Phase 2b Trial - ACR Meeting Abstracts [acrabstracts.org]

- 20. People Living with Systemic Lupus Erythematosus Demonstrate Clinically Meaningful Improvement with Cenerimod | Lupus Foundation of America [lupus.org]

- 21. Cenerimod Shows Promise in Treating Systemic Lupus Erythematosus: Phase 2b CARE Study Results [trial.medpath.com]

- 22. newsroom.viatris.com [newsroom.viatris.com]

Physicochemical properties of Esonarimod, (R)- for formulation development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esonarimod, (R)- is an active pharmaceutical ingredient (API) identified as an antirheumatic agent.[1] Understanding its fundamental physicochemical properties is a critical prerequisite for the successful development of stable, bioavailable, and effective drug formulations. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Esonarimod, (R)-, detailed methodologies for its experimental characterization, and an exploration of its mechanism of action. While specific experimental data for some properties of Esonarimod are not publicly available, this document outlines the standard protocols essential for their determination in a laboratory setting.

Physicochemical Properties of Esonarimod, (R)-

A thorough understanding of the physicochemical properties of an API is foundational to all formulation activities, influencing everything from excipient selection to the final dosage form design.[2][3]

Table 1: Chemical Identifiers and Computed Properties of Esonarimod, (R)-

| Property | Value | Source |

| IUPAC Name | (2R)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid | [4] |

| Synonyms | (R)-KE-298, UNII-1B24Z486A9 | [4] |

| CAS Number | 176107-74-7 | [4] |

| Molecular Formula | C₁₄H₁₆O₄S | [4] |

| Molecular Weight | 280.34 g/mol | [1][4] |

| XLogP3-AA (Computed) | 1.9 | [4] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies for determining the key physicochemical parameters of an API like Esonarimod, (R)-.

Solubility Determination

Solubility is a critical factor influencing a drug's dissolution rate and bioavailability.[5] The Shake-Flask method is a widely accepted technique for determining thermodynamic solubility.[5][6]

Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation: An excess amount of Esonarimod, (R)- is added to a sealed vial containing a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[6][7]

-

Equilibration: The vial is agitated in a thermostated shaker at a specific temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[6]

-

Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a sub-micron filter) to separate the saturated supernatant from the excess solid.[5][6]

-

Quantification: The concentration of Esonarimod, (R)- in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5][6] A calibration curve with known concentrations of the compound is used for accurate quantification.[7]

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.[6]

Melting Point Determination

The melting point is a key indicator of a compound's purity and is crucial for many manufacturing processes, including heat-sensitive formulation techniques.[8] The capillary method is a standard procedure for this determination.[9]

Protocol: Capillary Method for Melting Point

-

Sample Preparation: A small amount of finely powdered, dry Esonarimod, (R)- is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[10][11] The tube is tapped gently to ensure the sample is compact.[10]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.[9]

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) when the temperature is approximately 15°C below the expected melting point.[10]

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting point of the substance.[8]

-

Purity Assessment: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[8]

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which in turn affects its solubility, absorption, and distribution.[12] Potentiometric titration is a precise method for pKa determination.[13][14]

Protocol: Potentiometric Titration for pKa

-

Solution Preparation: A known concentration of Esonarimod, (R)- is dissolved in a suitable solvent system (e.g., water or a co-solvent for poorly soluble compounds). A constant ionic strength is maintained using a background electrolyte like KCl.[13] The solution is purged with nitrogen to remove dissolved carbon dioxide.[12]

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.[12][13]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., 0.1 M NaOH for an acidic compound) added in small, precise increments.[12][13]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[13]